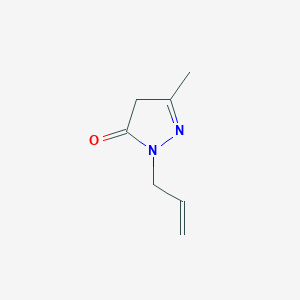
5-Methoxy-2-mercaptophenol
Descripción general
Descripción
5-Methoxy-2-mercaptophenol is an organic compound with the molecular formula C7H8O2S It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a mercapto group (-SH) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-mercaptophenol typically involves the introduction of the methoxy and mercapto groups onto the phenol ring. One common method is the methylation of catechol (1,2-dihydroxybenzene) followed by thiolation. The methylation can be achieved using dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-mercaptophenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiophenols.
Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like copper or palladium.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, thiophenols, and various substituted phenols .
Aplicaciones Científicas De Investigación
5-Methoxy-2-mercaptophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-mercaptophenol involves its ability to interact with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
2-Methoxyphenol (Guaiacol): Similar structure but lacks the mercapto group.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in a different position.
2-Mercaptophenol: Similar structure but lacks the methoxy group.
Uniqueness: 5-Methoxy-2-mercaptophenol is unique due to the presence of both the methoxy and mercapto groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H8O2S |
|---|---|
Peso molecular |
156.20 g/mol |
Nombre IUPAC |
5-methoxy-2-sulfanylphenol |
InChI |
InChI=1S/C7H8O2S/c1-9-5-2-3-7(10)6(8)4-5/h2-4,8,10H,1H3 |
Clave InChI |
PTKWENDYGQZVBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)S)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Nitrophenyl)ethylidene]hydrazine](/img/structure/B8682274.png)







![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B8682314.png)

